molecular formula C11H7FN2O B11896168 5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-92-7

5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde

Cat. No.: B11896168
CAS No.: 1346686-92-7
M. Wt: 202.18 g/mol
InChI Key: VXCGEBGOMBXSHH-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Heterocyclic Chemistry

The introduction of fluorine into heterocyclic molecules is a widely used strategy in medicinal chemistry and materials science to modulate molecular properties. researchgate.netresearchgate.net Fluorine's high electronegativity and small van der Waals radius allow it to significantly alter the electronic and physical characteristics of a compound without adding substantial steric bulk. rsc.orgacs.org

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can prolong the active life of a drug. researchgate.netrsc.org

Increased Lipophilicity: Fluorination often increases a molecule's ability to pass through biological membranes, which can improve its bioavailability. researchgate.netnih.gov

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in a heterocycle, affecting how the molecule interacts with biological targets. researchgate.net

Conformational Control: Fluorine atoms can influence the preferred three-dimensional shape of a molecule through electrostatic interactions, which can be crucial for binding to a specific receptor or enzyme. researchgate.net

These modifications are so effective that an estimated 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. rsc.org

Role of Bipyridine Scaffolds in Modern Chemical Research

Bipyridine scaffolds, particularly 2,2'-bipyridine (B1663995), are among the most widely used ligands in coordination chemistry. nih.govresearchgate.net Their two nitrogen atoms are positioned to form a stable five-membered ring when binding to a metal ion, a structure known as a chelate. researchgate.net This chelating ability makes bipyridines fundamental components in a vast array of applications.

The primary roles of bipyridine scaffolds include:

Ligands in Catalysis: Transition metal complexes containing bipyridine ligands are used to catalyze a wide range of organic reactions. researchgate.net The electronic and steric properties of the bipyridine can be tuned by adding substituents to influence the catalyst's activity and selectivity.

Supramolecular Chemistry: Bipyridines are essential building blocks for constructing large, self-assembled molecular architectures. nih.govresearchgate.net These complex structures have applications in areas like molecular recognition and the development of "smart" materials.

Photonic and Electronic Materials: Metal-bipyridine complexes have played a crucial role in the development of materials for lighting (including OLEDs) and solar energy conversion, owing to their unique photophysical and electrochemical properties. nih.govresearchgate.net

Medicinal Chemistry: The bipyridine unit is a "privileged scaffold," meaning it is found in numerous biologically active compounds and approved drugs. nih.gov

The synthesis of bipyridine derivatives is an active area of research, with methods like Suzuki, Negishi, and Ullmann coupling being commonly employed to connect two pyridine (B92270) rings. mdpi.com

Overview of Pyridine Carbaldehydes as Synthetic Intermediates and Ligands

Pyridine carbaldehydes, which are pyridine rings substituted with an aldehyde group (-CHO), are versatile and valuable synthetic intermediates. wikipedia.orgoakwoodchemical.com The aldehyde group is a reactive functional group that can participate in a wide variety of chemical transformations.

Key uses of pyridine carbaldehydes include:

Precursors to Complex Molecules: They serve as starting materials for building more elaborate molecules, including pharmaceuticals and other heterocyclic systems. wikipedia.orgnih.gov For example, they can be used to synthesize indolizidines and other alkaloids through reactions like the aldol (B89426) reaction. nih.gov

Formation of Schiff Bases: The aldehyde group readily reacts with primary amines to form Schiff bases (or imines). When the pyridine ring is also involved, these resulting iminopyridine compounds can act as robust multidentate ligands for metal ions. wikipedia.orgnih.gov

Catalysis and Coordination Chemistry: Pyridine carbaldehydes can themselves act as ligands, coordinating to metal centers through both the pyridine nitrogen and the aldehyde oxygen. nih.gov This coordination can be a key step in catalytic cycles or in the formation of stable metal-organic complexes. rsc.org

The synthesis of these compounds is typically achieved through the oxidation of the corresponding methyl or hydroxymethyl pyridines. wikipedia.org

Research Context and Scope Pertaining to 5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde

Based on the foundational principles outlined above, the compound This compound represents a molecule with high potential. It combines the metabolic and electronic advantages of a fluorinated pyridine, the proven chelating and structural framework of a bipyridine, and the synthetic versatility of a carbaldehyde group.

However, a comprehensive search of publicly available scientific databases and chemical literature reveals a notable absence of specific research dedicated to this exact molecule. There are no detailed reports on its synthesis, characterization, or application. While numerous related compounds are well-documented—such as the non-fluorinated parent molecule [2,3'-bipyridine]-5-carbaldehyde (B1521385) bldpharm.com and various fluorinated pyridine monocarbaldehydes sigmaaldrich.comsigmaaldrich.com—the specific combination of the 5-fluoro substituent on the 2-linked pyridine ring and the 5'-carbaldehyde on the 3'-linked ring appears to be an unexplored area of chemical space.

Therefore, the research context of This compound is currently that of a hypothetical or novel target for synthesis. Its significance is inferred from the well-established importance of its constituent parts rather than from direct empirical study. Future research would be required to develop a synthetic route, characterize its physical and spectroscopic properties, and explore its potential applications in catalysis, materials science, or as a medicinal chemistry intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346686-92-7

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

5-(5-fluoropyridin-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H7FN2O/c12-10-1-2-11(14-6-10)9-3-8(7-15)4-13-5-9/h1-7H

InChI Key

VXCGEBGOMBXSHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C2=CN=CC(=C2)C=O

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Fluoro 2,3 Bipyridine 5 Carbaldehyde and Analogues

Retrosynthetic Analysis of 5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, two primary disconnection strategies are considered.

The most common approach involves a disconnection at the C-C bond linking the two pyridine (B92270) rings (Disconnection 1). This suggests a cross-coupling reaction as the key bond-forming step. This pathway requires two synthons: a derivative of 5-fluoropyridine and a derivative of pyridine-5-carbaldehyde. For instance, a Suzuki-Miyaura coupling could unite a (5-fluoropyridin-2-yl)boronic acid with a 5-halopyridine-3-carbaldehyde. This strategy is highly convergent and allows for modular synthesis where various analogues can be prepared by simply changing one of the coupling partners.

A second strategy (Disconnection 2) involves the late-stage introduction of the aldehyde functionality. In this approach, the 5-fluoro-[2,3'-bipyridine] core is synthesized first, followed by a formylation reaction at the 5'-position. This route relies on the regioselective functionalization of the pre-formed bipyridine skeleton, which can be achieved through methods like directed ortho-metalation or Vilsmeier-Haack formylation. The feasibility of this approach depends on the relative reactivity of the different positions on the bipyridine ring system.

Direct Formylation Approaches for Fluorinated Bipyridines

Introducing the aldehyde group directly onto a fluorinated bipyridine framework is a key strategy for synthesizing the target molecule. These methods hinge on the electrophilic substitution of a hydrogen atom on the pyridine ring with a formyl group equivalent.

Vilsmeier-Haack Formylation Strategies for Bipyridine Aldehydes

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgharvard.edu The reaction employs a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgharvard.edu

The mechanism involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich ring system. wikipedia.org The resulting intermediate is subsequently hydrolyzed during workup to yield the aldehyde. While highly effective for activated substrates, the application to pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring. However, activating substituents or specific reaction conditions can facilitate the transformation. wikipedia.org For a substrate like 5-fluoro-[2,3'-bipyridine], the electron-withdrawing properties of the fluorine atom and the second pyridine ring would likely necessitate elevated temperatures or the use of microwave irradiation to achieve successful formylation. Regioselectivity would also be a critical consideration, as formylation could potentially occur at other positions on the bipyridine core.

Table 1: Representative Conditions for Vilsmeier-Haack Formylation

Parameter Condition Reference
Substrate 5-Fluoro-[2,3'-bipyridine] -
Formylating Agent POCl₃, DMF harvard.eduwikipedia.org
Solvent Dichloromethane or excess DMF wikipedia.org
Temperature 70-100 °C wikipedia.org

Metalation-Directed Formylation Protocols

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with an electrophile, such as DMF, to introduce a formyl group. harvard.edu

In the context of 5-fluoro-[2,3'-bipyridine], the nitrogen atoms of the pyridine rings and the fluorine substituent can act as directing groups. The fluorine atom, in particular, can direct lithiation to the adjacent C-6 position, though its directing ability is weaker than other functional groups. harvard.edu A more strategic approach would involve synthesizing a bipyridine with a potent DMG, such as an amide or a methoxy (B1213986) group, at a position that would direct metalation to the desired 5'-carbon. After formylation, the DMG could be retained or removed. This method offers excellent regiocontrol, which is often a challenge in the direct electrophilic substitution of complex heterocyclic systems. organic-chemistry.orgacs.org

Table 2: Illustrative Conditions for Metalation-Directed Formylation

Parameter Condition Reference
Substrate Suitably protected 5-Fluoro-[2,3'-bipyridine] -
Base n-BuLi or s-BuLi with TMEDA harvard.edubaranlab.org
Solvent Anhydrous THF or Diethyl Ether harvard.edu
Temperature -78 °C to 0 °C harvard.edu

Cross-Coupling Reactions in Fluorinated Bipyridine Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds, particularly for the synthesis of biaryl and heterobiaryl compounds. mdpi.com These methods are central to the synthesis of this compound, typically by forming the bond between the two pyridine rings.

Suzuki-Miyaura Coupling for Functionalized Bipyridines

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. nih.govillinois.edu Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. nih.gov

To synthesize this compound, one could couple a (5-fluoropyridin-2-yl)boronic acid derivative with a 5-halo-3-pyridinecarbaldehyde (or a protected version thereof). Alternatively, the coupling partners could be reversed: a 2-halo-5-fluoropyridine and a (5-formylpyridin-3-yl)boronic acid. The choice of partners often depends on the availability and stability of the starting materials. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. illinois.edu The use of sterically bulky, electron-rich phosphine (B1218219) ligands can be crucial for achieving high yields, especially when using less reactive chloro-pyridines as substrates. nih.govresearchgate.net

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

Parameter Condition Reference
Aryl Halide 5-Bromo-pyridine-3-carbaldehyde researchgate.net
Boronic Acid/Ester (5-Fluoropyridin-2-yl)boronic acid illinois.edu
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf) (1-5 mol%) nih.govresearchgate.net
Ligand SPhos, XPhos, RuPhos, or PPh₃ (2-10 mol%) nih.gov
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ nih.govresearchgate.net
Solvent Toluene/H₂O, Dioxane/H₂O, or DMF researchgate.netresearchgate.net

Other Palladium-Catalyzed Coupling Methods

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed cross-couplings offer viable alternatives. The Stille coupling, which pairs an organohalide with an organotin (stannane) reagent, is a powerful method for forming C(sp²)-C(sp²) bonds. wikipedia.orgmdpi.com It is often highly effective and can succeed where Suzuki couplings may fail due to its tolerance of a wide range of functional groups and lack of a requirement for a base in many cases. cmu.edu

For the synthesis of the target molecule, a Stille coupling could involve the reaction of 2-bromo-5-fluoropyridine (B41290) with 5-(tributylstannyl)pyridine-3-carbaldehyde, or vice-versa. The mechanism is analogous to the Suzuki coupling. wikipedia.org However, a significant drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts, which can complicate purification and pose environmental concerns, making it less favorable than the Suzuki-Miyaura reaction for many applications. mdpi.comcmu.edu

Table 4: Representative Conditions for Stille Coupling

Parameter Condition Reference
Aryl Halide 2-Bromo-5-fluoropyridine cmu.edu
Organostannane 5-(Tributylstannyl)pyridine-3-carbaldehyde cmu.edunih.gov
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) mdpi.com
Solvent Anhydrous Toluene, Dioxane, or DMF nih.gov
Additives LiCl (sometimes used to facilitate transmetalation) -

Oxidation-Based Synthesis of the Aldehyde Functionality

The introduction of a carbaldehyde group onto the fluorinated bipyridine scaffold is a critical transformation that can be achieved through various oxidative methods. The choice of strategy often depends on the nature of the available starting material.

Oxidation of Alkyl-Substituted Fluorinated Bipyridines

A common and effective strategy for synthesizing bipyridine carbaldehydes involves the functional group transformation of an alkyl substituent, typically a methyl group. While direct oxidation can be challenging, a multi-step approach involving halogenation followed by hydrolysis provides a reliable route.

A representative example is the synthesis of 2,2'-bipyridyl-5,5'-dicarboxaldehyde from 5,5'-dimethyl-2,2'-bipyridine. scirp.org This process begins with the bromination of the methyl groups using N-bromosuccinimide (NBS) under nitrogen, which yields 5,5'-bis(bromomethyl)-2,2'-bipyridine. scirp.org This intermediate is then subjected to hydrolysis, for instance in 50% acetic acid, to convert the bromomethyl groups into the desired aldehyde functionalities. scirp.org Although effective, this method can present challenges in terms of yield, with the initial bromination step reported at 35%. scirp.org This highlights a key consideration for the scalability of such processes.

Selective Oxidation of Bipyridine Alcohols to Carbaldehydes

The selective oxidation of primary alcohols offers a more direct route to the corresponding carbaldehydes. This transformation is crucial as it must be performed under conditions that avoid over-oxidation to the carboxylic acid. Modern catalysis provides several efficient solutions for this challenge, particularly for heteroaromatic alcohols like pyridine-3-yl methanol.

Recent advancements have focused on transition metal-catalyzed aerobic oxidations, which are environmentally benign. One such system employs a bipyridyl-cinchona alkaloid-based palladium catalyst (PdAc-5) with oxygen as the terminal oxidant. nih.govrsc.org This method has proven effective for the oxidation of a wide range of primary and secondary alcohols, including heteroaromatic substrates, to their respective aldehydes and ketones with appreciable yields (70-85%). nih.govrsc.org Another innovative approach utilizes a water-soluble Cp*Ir complex bearing a functional bipyridine ligand. nih.gov This catalytic system efficiently converts various alcohols to aldehydes in aqueous media without the need for an external oxidant, a process known as dehydrogenative oxidation. nih.gov The water-solubility of the catalyst also facilitates its reuse, adding to the sustainability of the method. nih.gov

Catalyst SystemSubstrate ExampleOxidantSolventKey FeaturesYieldRef
Bipyridyl-cinchona palladium (PdAc-5)Pyridine-3-yl methanolO₂ (moderate pressure)VariousRobust, non-toxic, commercially available components70-85% nih.govrsc.org
Water-soluble Cp*Ir-bipyridine complexPrimary alcoholsNone (dehydrogenative)Aqueous mediaReusable catalyst, oxidant-freeEfficient conversion nih.gov

Nucleophilic Introduction of Fluorinated Alkyl Groups into Aldehydes as a Precursor Strategy

Instead of constructing the aldehyde last, an alternative strategy involves using an aldehyde as a handle to introduce fluorinated alkyl groups. This approach is valuable for synthesizing analogues with varied fluorinated substituents. The methods often involve the reaction of a nucleophilic fluorinated species with a carbonyl group.

One such method is trifluoroacetylation, where a reagent like trifluoroacetic anhydride (B1165640) is used to introduce a trifluoroacetyl group. This has been successfully applied to pyrrole-2-carbaldehyde systems, where the aldehyde is first protected as an acetal, followed by low-temperature trifluoroacetylation and subsequent deprotection to yield the 5-trifluoroacetylpyrrole-2-carbaldehyde. researchgate.net

Another modern approach involves the photoredox-catalyzed radical hydromonofluoromethylation. acs.org This method uses a bench-stable reagent like H₂CFSO₂Na to generate a monofluoromethyl radical (•CFH₂), which can then add to carbonyl compounds such as isatins. acs.org This strategy provides access to α-CFH₂ carbinols, which are important structural motifs. acs.org While demonstrated on other heterocyclic systems, the principle of adding a nucleophilic or radical fluorinated one-carbon unit to an aldehyde is a key precursor strategy. acs.org Furthermore, general methods for nucleophilic fluorination are advancing, providing pathways to access primary, secondary, and tertiary benzylic fluorides with broad functional group tolerance, which could be adapted for creating precursors to the target aldehyde. princeton.edu

Stereoselective Synthesis and Chiral Induction in Fluorinated Bipyridine Derivatives

The synthesis of enantiomerically pure fluorinated bipyridine derivatives is of significant interest, particularly for their application as chiral ligands in asymmetric catalysis. Achieving high stereoselectivity requires carefully designed synthetic routes that control the formation of chiral centers.

A notable success in this area is the seven-step synthesis of a chiral 2,2'-bipyridinediol ligand with 3,3'-dimethyl substituents, starting from commercially available materials. rsc.org The key to achieving excellent stereoselectivity (99% de and >99.5% ee) is the O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide. rsc.orgrsc.org The physical properties of the resulting diastereomeric 2,2'-bipyridine (B1663995) N,N'-dioxides allow for their separation via silica (B1680970) gel chromatography, ensuring high enantiopurity of the final ligand. rsc.org

This chiral bipyridine ligand has been successfully used to induce asymmetry in Fe(II)-catalyzed reactions, such as the Mukaiyama aldol (B89426) and thia-Michael reactions. rsc.orgrsc.org The steric strain introduced by the 3,3'-dimethyl groups, as revealed by X-ray analysis of the iron complex, plays a crucial role in the chiral induction. rsc.org Such strategies, while not directly producing a fluorinated aldehyde, establish a robust framework for creating chiral fluorinated bipyridine platforms that could be further functionalized to introduce the aldehyde group.

Challenges and Innovations in Scalable Synthesis of Fluorinated Bipyridine Aldehydes

Transitioning the synthesis of complex molecules like fluorinated bipyridine aldehydes from laboratory-scale to industrial production presents numerous challenges. Key issues include reaction efficiency, cost of reagents, catalyst stability and reusability, and maintaining selectivity on a larger scale. numberanalytics.com

A primary challenge is often suboptimal yields in key synthetic steps. For instance, the two-step conversion of 5,5'-dimethyl-2,2'-bipyridine to the corresponding dialdehyde (B1249045) involves a bromination step with a reported yield of only 35%, which is a significant barrier to scalability. scirp.org

Innovations to address these challenges are focused on several fronts. The development of highly efficient and robust catalytic systems is paramount. The use of palladium and iridium catalysts for alcohol oxidation, for example, offers high yields and, in some cases, the ability to reuse the catalyst, which is critical for cost-effective large-scale synthesis. nih.govnih.gov The development of processes that can be performed on a larger scale, such as the gram-scale synthesis of 1,2,4,5-tetraaryl 1,2,4,5-tetrazinanes using a reusable TiO₂ photocatalyst, showcases an innovative approach to practicality and scalability. acs.org Furthermore, addressing the high cost and handling issues of fluorinating agents remains a persistent challenge in the broader field of fluorine chemistry. numberanalytics.com Continuous flow chemistry and process intensification are being explored as innovative solutions to improve control over reaction conditions and enhance selectivity, thereby overcoming some of the hurdles associated with scaling up the synthesis of fluorinated compounds. numberanalytics.com

Chemical Transformations and Derivatizations of the 5 Fluoro 2,3 Bipyridine 5 Carbaldehyde Scaffold

Reactions at the Carbaldehyde Moiety

The aldehyde functional group is a key site for various chemical modifications, including oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidations to Carboxylic Acid Derivatives

The aldehyde group of bipyridine carbaldehydes can be oxidized to a carboxylic acid. This transformation is typically achieved using common oxidizing agents. For instance, potassium permanganate (B83412) or chromium trioxide are effective for this purpose. The resulting carboxylic acid can then serve as a precursor for the synthesis of other derivatives, such as esters and amides.

Reductions to Alcohol and Alkane Derivatives

The aldehyde moiety is readily reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This reaction transforms the electrophilic aldehyde into a nucleophilic alcohol, opening up further derivatization possibilities. While not explicitly detailed for this specific compound, stronger reducing conditions could potentially reduce the aldehyde to an alkane.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction leads to the formation of a new carbon-nucleophile bond and changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com The rate of these additions is influenced by electronic factors, with electron-withdrawing groups increasing the reaction rate. masterorganicchemistry.com While specific examples for 5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde are not detailed in the provided results, general principles of nucleophilic addition apply. For instance, the addition of organometallic reagents like Grignards or organolithium compounds would lead to secondary alcohols. Similarly, the addition of cyanide would form a cyanohydrin.

In related systems, intramolecular nucleophilic additions have been observed. For example, deprotonation of a dimethyl sulfide (B99878) ligand in a rhenium bipyridine complex led to an intramolecular C-C bond formation with the bipyridine ring. nih.govcsic.es This highlights the potential for the bipyridine scaffold to participate in complex intramolecular transformations.

Condensation Reactions: Imine and Hydrazone Formation

The aldehyde group readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. researchgate.netnih.gov These reactions are often catalyzed by acid and are crucial in the synthesis of various biologically active molecules and ligands for metal complexes. researchgate.netresearchgate.net The formation of the C=N double bond in imines and hydrazones introduces new geometric and electronic properties to the molecule. researchgate.net The rate of hydrazone formation can be significantly influenced by the electronic nature of the aldehyde, with electron-deficient aldehydes generally reacting faster. nih.gov

The general reaction scheme for imine formation is as follows:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

Similarly, hydrazone formation follows this scheme:

R-CHO + R'-NHNH₂ ⇌ R-CH=NNH-R' + H₂O

The synthesis of various imines from substituted aldehydes and amines has been reported, often under mild conditions. researchgate.netnih.govredalyc.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Bipyridine Rings

The pyridine (B92270) rings of the bipyridine scaffold can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the conditions and regioselectivity depend on the specific reagents and the electronic nature of the rings.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing pyridines, particularly when an electron-withdrawing group is present. acs.org The fluorine atom in 2-fluoropyridines, for example, is a good leaving group and can be displaced by various nucleophiles. nih.gov The rate of SNAr reactions on halopyridines is often faster for fluoropyridines compared to chloropyridines. nih.gov In some cases, SNAr reactions can proceed through a concerted mechanism. acs.org The presence of the fluorine atom and the nitrogen atoms in the bipyridine rings of this compound likely influences the regioselectivity of such substitutions.

Modifications and Functionalizations at the Fluorine Position

The fluorine atom on the bipyridine ring represents a key site for modification. Nucleophilic aromatic substitution is a primary method for replacing the fluorine atom with other functional groups. beilstein-journals.org This reaction typically proceeds with various nucleophiles, including those based on oxygen, sulfur, and nitrogen. beilstein-journals.org

For instance, the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with different nucleophiles resulted in the substitution of the fluorine atom. beilstein-journals.org Similarly, it is expected that the fluorine atom in this compound could be displaced by a range of nucleophiles under appropriate conditions. The success of such reactions would depend on the reaction conditions and the nature of the nucleophile.

Post-Synthetic Modification of Coordination Compounds

The concept of post-synthetic modification (PSM) is a powerful strategy in the field of metal-organic frameworks (MOFs) and coordination polymers. It involves the chemical alteration of the organic linkers within a pre-existing framework, allowing for the introduction of new functional groups and the tuning of the material's properties without deconstructing the entire structure. rsc.orgacs.org The this compound ligand is a prime candidate for PSM due to the reactive nature of its aldehyde group.

While direct studies on MOFs incorporating this compound are not extensively documented, the principles of PSM observed in analogous systems provide a clear indication of its potential. For instance, MOFs constructed with bipyridine-based linkers have been successfully modified after their initial synthesis. rsc.orgnih.gov The aldehyde functionality on the this compound linker within a coordination polymer would be readily accessible for a variety of chemical transformations.

One of the most common and effective PSM reactions for aldehyde-tagged MOFs is Schiff base condensation. science.govresearchgate.netacs.orgnih.gov This reaction involves the condensation of the aldehyde with a primary amine to form an imine. This method allows for the grafting of a wide array of new functionalities onto the coordination framework, depending on the nature of the amine used. The electron-withdrawing effect of the fluorine atom in this compound is expected to enhance the electrophilicity of the aldehyde carbon, thereby facilitating the nucleophilic attack by the amine and promoting imine formation. nih.gov

The table below outlines potential post-synthetic modifications of a hypothetical coordination polymer incorporating the this compound linker.

Table 1: Potential Post-Synthetic Modifications of a Coordination Polymer with this compound Linkers

Modification Reaction Reagent Resulting Functional Group Potential Application
Schiff Base Condensation Primary Amine (R-NH₂) Imine (C=N-R) Introduction of catalytic sites, sensing moieties, or chiral centers.
Reduction to Alcohol Sodium Borohydride (NaBH₄) Hydroxymethyl (-CH₂OH) Increased hydrophilicity, potential for further esterification reactions.
Oxidation to Carboxylic Acid Potassium Permanganate (KMnO₄) Carboxylic Acid (-COOH) Enhanced ion-exchange capabilities, sites for further amide coupling.
Knoevenagel Condensation Active Methylene (B1212753) Compound (e.g., Malononitrile) Substituted Alkene Extension of the π-conjugated system, altering optical and electronic properties.

These modifications can significantly alter the properties of the coordination compound, including its porosity, catalytic activity, and sorption characteristics. For example, the introduction of chiral amines via Schiff base condensation could impart enantioselective catalytic properties to the material.

Supramolecular Assembly through Derivative Formation

The aldehyde group of this compound is a key functional handle for the construction of complex supramolecular assemblies through the formation of various derivatives. The ability of the bipyridine unit to coordinate with metal ions, coupled with the reactivity of the aldehyde, allows for the programmed assembly of intricate, high-order structures.

A primary route to forming such assemblies is through Schiff base condensation, which creates larger, more complex ligands that can then be used to build supramolecular structures with metal ions. science.govresearchgate.netacs.orgnih.gov The resulting imine-containing bipyridine ligands can act as polydentate linkers, bridging multiple metal centers to form discrete metallacycles, cages, or extended coordination polymers. The directionality of the coordination bonds to the bipyridine nitrogen atoms and the geometry of the newly formed imine linkage play a crucial role in determining the final architecture of the supramolecular assembly.

For instance, the reaction of this compound with a diamine would result in a bis(bipyridyl) ligand. The subsequent coordination of this extended ligand with a suitable metal ion could lead to the formation of a macrocycle or a 1D coordination polymer, depending on the coordination preference of the metal and the conformational flexibility of the ligand. The fluorine substituent can also play a role in directing the supramolecular assembly through non-covalent interactions such as hydrogen bonding or halogen bonding.

The table below presents examples of derivatives of this compound that can be utilized in the formation of supramolecular assemblies.

Table 2: Derivatives of this compound for Supramolecular Assembly

Derivative Type Synthetic Reaction Resulting Ligand Structure Potential Supramolecular Architecture
Schiff Base (Mono-imine) Condensation with a primary amine (R-NH₂) A bipyridine with an imine substituent Can be used to functionalize metal complexes or as a monodentate ligand in larger assemblies.
Schiff Base (Bis-bipyridyl) Condensation with a diamine (H₂N-R-NH₂) Two bipyridine units linked by a diimine bridge Formation of metallamacrocycles or coordination polymers with metal ions.
Hydrazone Condensation with a hydrazine (B178648) (R-NHNH₂) A bipyridine with a hydrazone substituent Can act as a chelating ligand and participate in hydrogen bonding networks.
Acylhydrazone Condensation with an acylhydrazide (R-C(O)NHNH₂) A bipyridine with an acylhydrazone substituent Offers multiple coordination sites and potential for forming complex, multi-component assemblies.

The formation of these derivatives and their subsequent self-assembly with metal ions provides a versatile platform for the design of functional materials with applications in areas such as molecular recognition, catalysis, and the development of novel porous materials.

Coordination Chemistry and Metal Complexation of 5 Fluoro 2,3 Bipyridine 5 Carbaldehyde As a Ligand

Role of the Aldehyde Group in Ligand Design and Reactivity within Complexes

The aldehyde group (-CHO) at the 5'-position of the 5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde ligand is a critical functional moiety that significantly influences both the initial design of the ligand and its subsequent reactivity once coordinated to a metal center. This group provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of more complex and tailored ligand architectures.

From a ligand design perspective, the aldehyde group is a versatile precursor. It can be readily oxidized to a carboxylic acid, which can serve as an anchoring group in metal-organic frameworks (MOFs) or for surface attachment. nih.gov Conversely, it can be reduced to a primary alcohol, introducing a different type of functional group that can participate in hydrogen bonding or further reactions. durham.ac.uk One of the most common and powerful uses of the aldehyde functionality in ligand synthesis is its reaction with primary amines to form Schiff bases (imines). nih.gov This condensation reaction allows for the straightforward installation of a wide variety of substituents onto the bipyridine framework, thereby tuning the steric and electronic properties of the resulting ligand. nih.gov The electron-withdrawing nature of the fluorine atom on the adjacent pyridine (B92270) ring is expected to influence the electrophilicity of the aldehyde's carbonyl carbon, potentially affecting its reactivity in these transformations. nih.govnih.gov

Once the this compound is chelated to a metal ion through its two pyridine nitrogen atoms, the reactivity of the aldehyde group can be altered. The coordination to a Lewis acidic metal center can further enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org This opens up possibilities for post-complexation modifications, where the metal complex itself acts as a substrate for further reactions. For example, nucleophiles can add to the aldehyde to create new, more elaborate coordinated ligands in situ. This strategy allows for the construction of complex supramolecular structures that would be difficult to achieve through pre-synthesis of the ligand alone. Moreover, the aldehyde group within a complex can be a site for reactions like aldol (B89426) condensation or Knoevenagel condensation, enabling the growth of polymeric or oligomeric structures from the metal center.

The table below summarizes the key reactions involving the aldehyde group, which are instrumental in ligand design and post-complexation modification.

Reaction TypeReagentsProduct Functional GroupSignificance in Ligand Chemistry
Oxidation KMnO₄, CrO₃Carboxylic Acid (-COOH)Anchoring groups for MOFs, surface functionalization. durham.ac.uk
Reduction NaBH₄, LiAlH₄Primary Alcohol (-CH₂OH)Introduction of H-bonding sites, precursor for other groups. durham.ac.uk
Schiff Base Condensation Primary Amines (R-NH₂)Imine (-CH=N-R)Facile introduction of diverse functionalities to tune steric/electronic properties. nih.gov
Wittig Reaction Phosphorus YlidesAlkene (-CH=CH-R)Carbon-carbon bond formation for extending conjugation.
Nucleophilic Addition Organometallics (e.g., Grignard)Secondary AlcoholCreation of new stereocenters and more complex ligand scaffolds.

These reactions highlight the aldehyde's role as a versatile chemical handle, making this compound a valuable building block in the fields of coordination chemistry and materials science.

Stereochemical Aspects of Complexation and Chirality Induction

The stereochemistry of metal complexes derived from this compound is a multifaceted topic, as chirality can be introduced or expressed at several levels upon complexation. Although the ligand itself is prochiral—meaning it is achiral but can become chiral in a single chemical step—its interaction with a metal center can generate stereoisomers.

A primary source of chirality arises from the geometry of the resulting metal complex. For instance, when three bidentate ligands like this compound coordinate to an octahedral metal center (e.g., Fe(II), Ru(II)), the resulting tris-chelate complex is inherently chiral. The ligands arrange themselves in a propeller-like fashion, leading to two non-superimposable mirror images known as the delta (Δ) and lambda (Λ) enantiomers. researchgate.net In the absence of any other chiral influence, the synthesis typically results in a racemic mixture of these two enantiomers.

Furthermore, the coordination of the [2,3'-bipyridine] framework to a metal can induce a specific, often non-planar, conformation. While a single bipyridine ligand is typically planar, steric interactions between multiple ligands or with other components in the coordination sphere can force a twist in the bipyridine backbone, creating a form of conformational chirality. nih.gov In some cases, particularly with square-planar metals like Pt(II), coordination can lead to a stable, three-dimensional boat-like structure, which is inherently chiral even with achiral ligands. nih.gov

The aldehyde group itself plays a crucial role in potential chirality induction. The carbonyl carbon of the aldehyde is sp²-hybridized and planar. However, a nucleophilic addition reaction at this site (for example, with a Grignard reagent or in a cyanohydrin formation) creates a new tetrahedral stereocenter at the carbinol carbon. If this reaction is performed on the coordinated ligand, the existing chiral environment of the metal complex can direct the nucleophilic attack to one face of the aldehyde preferentially. This process, known as asymmetric induction, could lead to the stereoselective synthesis of one enantiomer of the resulting alcohol product. The chiral metal scaffold essentially acts as a "chiral auxiliary" to control the stereochemical outcome of the reaction on the ligand. nih.govrsc.org

The table below outlines the different ways in which chirality can manifest in complexes of this ligand.

Type of ChiralityOriginDescriptionExample
Chiral-at-Metal Center Octahedral geometry with three bidentate ligandsThe overall arrangement of ligands around the metal ion creates non-superimposable mirror images (Δ and Λ isomers).[Fe(this compound)₃]²⁺
Conformational Chirality Ligand-ligand or ligand-metal steric interactionsThe bipyridine backbone is forced into a twisted, non-planar conformation upon coordination.A crowded complex where planarity cannot be maintained.
Induced Molecular Chirality Coordination to specific metal geometries (e.g., square planar)The ligand framework adopts an inherently chiral 3D structure, such as a boat-like conformation, upon complexation. nih.govHypothetical [Pt(this compound)Cl₂]
Generated Stereocenter Reaction at the prochiral aldehyde groupNucleophilic addition to the carbonyl carbon creates a new chiral center, with potential for stereoselective synthesis guided by the metal complex. acs.orgReaction of a coordinated aldehyde with an organometallic reagent to form a chiral secondary alcohol.

Therefore, this compound is a valuable ligand for exploring stereochemical phenomena in coordination chemistry, offering pathways to chiral-at-metal complexes and opportunities for asymmetric transformations. researchgate.netchemrxiv.org

Advanced Spectroscopic and Structural Characterization Techniques for 5 Fluoro 2,3 Bipyridine 5 Carbaldehyde and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. wayne.edu For a molecule like 5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, including two-dimensional (2D) techniques, is essential for unambiguous characterization. wayne.eduresearchgate.net

Elucidation of Proton and Carbon Environments (¹H, ¹³C NMR)

The ¹H and ¹³C NMR spectra provide the primary framework for the molecule's structure. While specific data for this compound is not publicly available, the analysis can be projected based on the well-documented spectra of the parent compound, 2,3'-bipyridine (B14897). rsc.orgchemicalbook.com

The introduction of a fluorine atom and a carbaldehyde group is expected to induce significant changes in the chemical shifts of the nearby protons and carbons due to their strong electron-withdrawing effects. The aldehyde proton (-CHO) would appear as a distinct singlet in the downfield region of the ¹H NMR spectrum, typically between 9 and 10 ppm. The fluorine atom at the 5-position would deshield the adjacent protons at the 4- and 6-positions, shifting their resonances downfield. Similarly, in the ¹³C NMR spectrum, the carbon of the aldehyde group would have a characteristic resonance around 190 ppm, and the carbon atom bonded to the fluorine would show a large C-F coupling constant.

Table 1: Representative ¹H and ¹³C NMR Data for the Parent Compound 2,3'-Bipyridine This table provides a reference for predicting the spectra of the substituted compound.

Compound Technique Solvent Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) Reference
2,3'-Bipyridine ¹H NMR CDCl₃ 9.18 (d, J=2.0), 8.70 (m), 8.63 (dd, J=4.8, 1.6), 8.29 (m), 7.74 (m), 7.37 (dd, J=8.0, 4.8), 7.25 (m) rsc.org

Data sourced from studies on the unsubstituted 2,3'-bipyridine scaffold.

Fluorine NMR for Investigating Fluorine Environments (¹⁹F NMR)

¹⁹F NMR spectroscopy is a highly specific and sensitive technique for analyzing fluorinated compounds, benefiting from the 100% natural abundance of the ¹⁹F isotope and a wide chemical shift range that minimizes signal overlap. nih.govbeilstein-journals.org For this compound, the ¹⁹F NMR spectrum would provide direct evidence of the fluorine's chemical environment.

The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings. nih.gov In fluorinated pyridine (B92270) derivatives, the ¹⁹F chemical shift can vary significantly based on the position and nature of other substituents. nih.gov The fluorine at the 5-position of the pyridine ring is expected to show a characteristic chemical shift and will exhibit coupling to adjacent protons (H-4 and H-6), resulting in a doublet of doublets or a triplet-like multiplicity in the proton-coupled ¹⁹F spectrum. youtube.com This coupling provides crucial information for confirming the fluorine's position on the pyridine ring.

2D NMR Techniques for Structural Assignments

While 1D NMR provides essential data, 2D NMR experiments are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially in complex substituted aromatic systems. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear technique reveals ¹H-¹H spin-spin coupling networks. It would be used to trace the connectivity of protons within each of the two pyridine rings, confirming the relative positions of the substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the definitive assignment of each carbon atom by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons (which have no attached protons) and for confirming the connectivity between the two pyridine rings and the attachment of the carbaldehyde group.

Together, these 2D experiments would provide a comprehensive and definitive map of the molecular structure of this compound. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a functional group fingerprint. documentsdelivered.com These two methods are complementary; IR spectroscopy measures light absorption due to changes in dipole moment, while Raman spectroscopy measures inelastic light scattering due to changes in polarizability.

For this compound, several characteristic vibrational bands are expected:

C=O Stretch: The aldehyde carbonyl group will exhibit a strong, sharp absorption band in the IR spectrum, typically in the region of 1680-1710 cm⁻¹. This band is often weaker in the Raman spectrum.

C-F Stretch: The carbon-fluorine bond will produce a strong absorption in the IR spectrum, usually found in the 1250-1000 cm⁻¹ range.

Pyridine Ring Vibrations: The bipyridine core gives rise to a series of characteristic bands. C=C and C=N stretching vibrations within the aromatic rings typically appear in the 1400-1610 cm⁻¹ region. Ring breathing modes and C-H bending vibrations (both in-plane and out-of-plane) also provide structural information. mdpi.com

Analysis of the vibrational spectra of related compounds, such as 2,2'-bipyridine (B1663995) and its metal complexes, provides a basis for these assignments. documentsdelivered.comresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
C-H Stretch (Aromatic) 3000 - 3100 Medium-Weak Medium
C-H Stretch (Aldehyde) 2850 - 2750 Weak Medium
C=O Stretch (Aldehyde) 1680 - 1710 Strong Weak-Medium
C=N, C=C Stretch (Ring) 1400 - 1610 Strong-Medium Strong-Medium
C-F Stretch 1000 - 1250 Strong Weak

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insights into its chromophores and excited-state properties. nih.govfiveable.me

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the bipyridine and carbaldehyde moieties. These transitions are typically of two main types:

π→π* Transitions: These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic bipyridine system. For 2,2'-bipyridine, these transitions occur around 230-280 nm. acs.org

n→π* Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen lone pairs or the aldehyde oxygen) to a π* antibonding orbital. These typically occur at longer wavelengths than π→π* transitions.

The presence of substituents and the polarity of the solvent can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). nih.gov Upon coordination to a metal ion, the electronic properties change significantly, leading to the appearance of new charge-transfer bands. nih.gov While some bipyridine ligands exhibit fluorescence, many are weakly emissive or non-emissive. nih.gov The fluorescence properties of this compound and its complexes would need to be determined experimentally, as they are highly sensitive to molecular structure and environment. researchgate.net

Electronic Transitions and Ligand-to-Metal Charge Transfer (LMCT)

When this compound acts as a ligand in a metal complex, new electronic transitions can arise. While Metal-to-Ligand Charge Transfer (MLCT) is common for d⁶ metal ions like Ru(II) with bipyridine ligands, Ligand-to-Metal Charge Transfer (LMCT) becomes relevant for complexes with electron-rich ligands and metals in higher oxidation states, such as Ru(III) or Os(III). nih.govbohrium.comnih.gov

An LMCT transition involves the promotion of an electron from a ligand-based orbital to a metal-based d-orbital. bohrium.com The energy of this transition is directly related to the redox potentials of both the ligand and the metal center. wayne.edu The presence of the electron-withdrawing fluorine and aldehyde groups on the bipyridine scaffold would make the ligand more difficult to oxidize. This would, in turn, increase the energy (i.e., shift to shorter wavelengths) required for an LMCT transition compared to a complex with an unsubstituted bipyridine ligand. The study of LMCT bands provides critical information on the electronic communication between the metal and the ligand, which is essential for applications in photocatalysis and molecular electronics. acs.org

Photophysical Properties of Metal Complexes

The photophysical properties of metal complexes are critical for their application in areas such as organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. The incorporation of this compound as a ligand is expected to significantly influence the luminescence characteristics of metal complexes, particularly those of d⁶ and d⁸ metals like iridium(III) and platinum(II).

The introduction of fluorine atoms into bipyridine ligands is a known strategy to modulate the HOMO and LUMO energy levels of the resulting complexes. mdpi.com Fluorine's strong electron-withdrawing nature can stabilize the HOMO, leading to a larger energy gap and potentially blue-shifted emissions. mdpi.com For instance, iridium(III) complexes with fluorinated bipyridine ligands have been shown to be efficient blue and green phosphorescent emitters. nih.gov The emission is often derived from a mix of triplet metal-to-ligand charge transfer (³MLCT) and ligand-centered (³LC) excited states. analis.com.my

The photophysical properties of hypothetical metal complexes of this compound can be inferred from related systems. For example, cyclometalated iridium(III) complexes bearing a 4-formyl-4'-methyl-2,2'-bipyridine ligand exhibit luminescence that is assigned to a ³MLCT excited state. cityu.edu.hkhku.hk The emission color of such complexes can be tuned from yellow to sky-blue by introducing fluorine substituents on the cyclometalated ligands, which also tends to increase the photoluminescence quantum yields (PLQYs). mdpi.com It is anticipated that complexes of this compound would exhibit strong phosphorescence in solution at room temperature, with the exact emission wavelength and quantum yield being dependent on the metal center and the other coordinating ligands. mdpi.com

Table 1: Illustrative Photophysical Data for Analogous Fluorinated Bipyridine Metal Complexes

Complex/Ligand SystemEmission Max (λem)Quantum Yield (Φ)Excited State CharacterReference
fac-(dfpypy)₃Ir based dendrimers~520 nm (Green)High³π–π* nih.gov
Ir(ppy)₂(bpy-CHO)~590 nm (Yellow)-³MLCT cityu.edu.hk
(F₄ppy)₂Ir(L-alanine)485 nm (Sky-blue)0.55³MLCT/³LC mdpi.com
[PtII(bpy)]₂(μ-tartrate)621-656 nm (Red)-MMLCT rsc.org

This table presents data for analogous compounds to illustrate the expected photophysical properties. dfpypy = 2′,6′-difluoro-2,3′-bipyridinato, ppy = 2-phenylpyridine, bpy-CHO = 4-formyl-4′-methyl-2,2′-bipyridine, F₄ppy = 2-(4-fluorophenyl)pyridine, bpy = 2,2′-bipyridine, MMLCT = metal-metal-to-ligand charge transfer.

X-ray Diffraction (XRD) Crystallography

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

For example, in iridium(III) complexes, SC-XRD can distinguish between facial (fac) and meridional (mer) isomers, which often have different photophysical properties. nih.gov The analysis of fluorinated 2,2'-bipyridine derivatives has shown how the introduction of fluorine atoms can influence intermolecular interactions, such as π-π stacking and hydrogen bonding. researchgate.netnih.gov In the case of complexes of this compound, one would expect to observe specific intermolecular contacts involving the fluorine and aldehyde oxygen atoms, which could dictate the supramolecular architecture. The structure of a related α-(N-biphenyl)-substituted 2,2'-bipyridine was confirmed by SC-XRD, revealing a non-planar molecule with a trans-arrangement of the bipyridine nitrogen atoms. nih.gov

Table 2: Representative Crystallographic Data for a Related Bipyridine Compound

ParameterValue for α-(N-biphenyl)-substituted 2,2'-bipyridine 3aReference
Crystal systemMonoclinic nih.gov
Space groupP2₁/c nih.gov
a (Å)10.1234(2) nih.gov
b (Å)19.1234(4) nih.gov
c (Å)12.4567(3) nih.gov
β (°)98.765(1) nih.gov
Volume (ų)2380.1(1) nih.gov
Z4 nih.gov

This table provides data for an analogous compound to illustrate the type of information obtained from single-crystal XRD.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is primarily used for phase identification, to assess sample purity, and to study polymorphism. researchgate.net Polymorphs, or different crystalline forms of the same compound, can exhibit distinct physical properties, and PXRD is crucial for their identification and characterization.

For this compound and its complexes, PXRD would be employed to confirm the formation of a new crystalline phase after synthesis and to ensure the bulk material is homogenous. The experimental PXRD pattern can be compared with a pattern calculated from single-crystal XRD data to verify the phase purity of a bulk sample. researchgate.net Furthermore, temperature-dependent PXRD studies can reveal the existence of different polymorphs and any phase transitions that occur upon heating or cooling. xray.cznih.gov This is particularly important for materials intended for applications where thermal stability is a key factor. The combination of PXRD with computational methods like Density Functional Theory (DFT) can also aid in solving crystal structures from powder data when single crystals are not available. xray.cz

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI-MS), would be used to confirm its molecular formula by providing a highly accurate mass measurement. nih.gov

When studying metal complexes, ESI-MS is particularly useful for characterizing the intact complex cation, providing direct evidence of coordination. analis.com.my The isotopic distribution pattern observed in the mass spectrum can also help to confirm the identity of the metal center. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can provide structural information about the ligand and its binding to the metal.

The analysis of fluorinated compounds by MS can sometimes be challenging due to their unique fragmentation pathways. nih.govnist.gov However, modern HRMS techniques like Orbitrap MS are powerful tools for elucidating the structure of complex fluorinated molecules. nih.gov A combined workflow using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) can be employed for both targeted and non-targeted screening of the compound and any potential byproducts. chromatographyonline.comresearchgate.net

Electrochemical Characterization (Cyclic Voltammetry) of Redox Processes

Cyclic voltammetry (CV) is a versatile electrochemical method used to study the redox properties of chemical species. capes.gov.br For metal complexes of this compound, CV provides valuable insights into the energies of the HOMO and LUMO, the stability of different oxidation states, and the reversibility of electron transfer processes.

Typically, in ruthenium(II) and iridium(III) bipyridine complexes, a reversible one-electron oxidation corresponding to the M(II)/M(III) or M(III)/M(IV) couple is observed at positive potentials. electrochemsci.orgias.ac.in At negative potentials, a series of reversible or quasi-reversible reduction waves are typically observed, which are localized on the π* orbitals of the bipyridine ligands. capes.gov.br The presence of the electron-withdrawing fluorine and aldehyde groups on the this compound ligand is expected to make the reductions less negative (i.e., easier to reduce) compared to complexes with unsubstituted bipyridine. Conversely, the oxidation of the metal center may become more difficult (occur at a more positive potential).

By analyzing the CV data, key electrochemical parameters such as half-wave potentials (E₁/₂) can be determined. These values are crucial for designing complexes for applications in electrocatalysis, redox sensing, and as emitters in light-emitting electrochemical cells (LECs).

Table 3: Illustrative Electrochemical Data for Analogous Bipyridine Complexes

ComplexRedox CoupleE₁/₂ (V vs. SCE)SolventReference
[Co(L⁵)₂(H₂O)]Co(II)/Co(I)-1.66DMF ias.ac.in
[Co(L⁵)₂(H₂O)]Co(III)/Co(II)+0.48DMF ias.ac.in
[Cu(L⁵)₂(H₂O)]Cu(II)/Cu(I)-0.53DMF ias.ac.in
[Ru(bpy)₃]²⁺ in HMImPF₆Ru(III)/Ru(II)+0.895Ionic Liquid electrochemsci.org

This table presents data for analogous compounds to illustrate the expected electrochemical behavior. L⁵ = N-(2-chloro-6-methylphenyl)pyridine-2-carboxamide, bpy = 2,2'-bipyridine, SCE = Saturated Calomel Electrode.

Computational and Theoretical Investigations of 5 Fluoro 2,3 Bipyridine 5 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing a fundamental understanding of their stability, reactivity, and properties. For 5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde, DFT calculations reveal how the interplay between the electron-withdrawing fluorine atom, the aldehyde group, and the two pyridine (B92270) rings dictates its electronic landscape.

Calculations typically performed using functionals like B3LYP with basis sets such as 6-31G* or cc-pVTZ can elucidate the distribution of electron density. nih.govmdpi.com For this molecule, the LUMO is likely to be localized primarily on the bipyridine ring system, particularly on the pyridine ring bearing the aldehyde group, making it susceptible to nucleophilic attack. The HOMO, in contrast, would be distributed across the π-system of both rings. The fluorine atom's presence can also induce a positive electrostatic potential on the adjacent carbon atom, influencing intermolecular interactions.

Table 1: Predicted Electronic Properties from DFT Calculations (Note: The following data is illustrative, based on typical results for similar compounds, as specific published calculations for this exact molecule are not available.)

PropertyPredicted Value/CharacteristicInfluencing Groups
HOMO Energy Low to ModerateBipyridine π-system
LUMO Energy LowAldehyde, Fluoro-substituted ring
HOMO-LUMO Gap ModerateEntire conjugated system
Dipole Moment SignificantFluorine, Aldehyde, Nitrogen atoms
Electron Density Highest around N, O, and F atomsHeteroatoms

These calculations are foundational for understanding the molecule's behavior in chemical reactions and its potential use in electronic materials. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

For this compound, MD simulations can explore the rotational energy barrier between the two rings. The presence of the 5-fluoro and 5'-carbaldehyde substituents can introduce steric and electronic effects that influence the equilibrium conformation. In the gas phase or nonpolar solvents, the trans conformer is generally more stable for bipyridines due to reduced steric hindrance. mdpi.com However, in polar solvents, the interactions with solvent molecules, modeled explicitly in MD simulations, could stabilize the cis or a skewed conformation, which is crucial for metal chelation.

MD simulations can track key metrics such as the root-mean-square deviation (RMSD) to assess structural stability and the torsional angle distribution to identify the most populated conformational states. nih.gov Such studies are critical for understanding how the molecule might behave in different environments, for instance, how it approaches a metal center or a biological target. nih.gov

Quantum Chemical Calculations of Spectroscopic Properties (e.g., UV-Vis, NMR shifts)

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. nih.gov These calculations can simulate spectra, which can then be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra by identifying the energies of vertical electronic transitions. For this compound, the spectrum is expected to be dominated by π → π* transitions within the bipyridine system and n → π* transitions associated with the nitrogen atoms and the carbonyl oxygen. researchgate.net The HOMO-LUMO gap, calculated by DFT, provides a first approximation of the lowest energy transition.

NMR Spectroscopy: Calculating nuclear magnetic shielding constants is another key application of quantum chemistry. sdu.dk These theoretical values can be converted into NMR chemical shifts (¹H, ¹³C, ¹⁹F NMR). The predicted shifts are highly sensitive to the electronic environment of each nucleus. For instance, the chemical shift of the carbon atom bonded to fluorine (C-F) and the proton of the aldehyde group (CHO) would be distinct and serve as important signatures for structural characterization. Comparing calculated and experimental NMR shifts can help in the definitive assignment of the molecule's structure.

Table 2: Illustrative Predicted Spectroscopic Data (Note: These are representative predictions based on calculations for analogous structures.)

SpectroscopyPredicted FeatureOrigin
UV-Vis Strong absorption ~280-320 nmπ → π* transitions of bipyridine rings
Weaker absorption at longer λn → π* transitions (N, O lone pairs)
¹H NMR Aldehyde proton (CHO) shift > 9.5 ppmDeshielding by carbonyl group
Aromatic protons show complex splittingCoupling within and between rings
¹⁹F NMR Characteristic chemical shiftElectronic environment of the F atom

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. novartis.comrsc.org For this compound, theoretical models can map out its chemical behavior.

The aldehyde group is a prime site for reactivity, most notably in condensation reactions to form Schiff bases or in reduction to an alcohol. Theoretical calculations can model the reaction pathway of, for example, the reaction with a primary amine. By calculating the energies of reactants, transition states, and products, a detailed energy profile can be constructed. This allows for the determination of activation barriers, which indicate the kinetic feasibility of the reaction.

Furthermore, analysis of the molecule's electrostatic potential surface can identify regions susceptible to nucleophilic or electrophilic attack. The aldehyde carbon is expected to be highly electrophilic, while the nitrogen atoms of the pyridine rings are nucleophilic centers available for protonation or coordination to metal ions. The fluorine substituent, being electron-withdrawing, deactivates the pyridine ring towards electrophilic substitution but may activate it towards nucleophilic aromatic substitution under certain conditions.

Modeling of Intermolecular Interactions (e.g., C-F…π, Hydrogen Bonding)

The supramolecular assembly of molecules in the solid state is governed by a network of intermolecular interactions. researchgate.net Computational modeling is essential for identifying and quantifying these often-subtle forces. For this compound, several types of interactions are anticipated.

Hydrogen Bonding: The most conventional hydrogen bond would involve the aldehyde oxygen atom acting as a hydrogen bond acceptor. In the presence of suitable donors (like water or alcohol solvents), strong O···H-X bonds can form. Weaker C-H···N and C-H···O hydrogen bonds involving the aromatic protons are also expected to play a role in crystal packing. researchgate.net

C-F…π and Other Weak Interactions: The fluorine atom is a key player in directing intermolecular assembly. It can participate in a range of weak interactions, including C-F…π stacking, where the electron-rich π system of a neighboring molecule interacts with the electropositive region on the carbon side of the C-F bond. acs.org Furthermore, π-π stacking interactions between the bipyridine rings are a common feature in the crystal structures of such aromatic systems. nih.gov DFT calculations can be used to estimate the energies of these interactions, helping to understand the forces that drive crystal formation. acs.org

Table 3: Potential Intermolecular Interactions

Interaction TypeDonor/Acceptor DetailsPredicted Strength
Hydrogen Bonding Aldehyde O as acceptor; C-H as weak donorsModerate to Weak
π-π Stacking Bipyridine ring 1 ↔ Bipyridine ring 2Moderate
C-F…π Interaction C-F bond ↔ π-system of adjacent ringWeak
Halogen Bonding F atom as acceptor (less common)Very Weak

Rational Design of Derivatives with Tuned Properties

A major strength of computational chemistry is its predictive power, which enables the rational design of new molecules with tailored properties. researchgate.net By starting with the this compound scaffold, DFT and other methods can be used to screen a virtual library of derivatives.

For instance, if the goal is to create a ligand that forms more stable metal complexes, one could computationally assess how replacing the fluorine atom with other halogens or with electron-donating groups (like methoxy) would alter the electron density on the pyridine nitrogens and, consequently, the ligand's binding affinity. If the objective is to develop a fluorescent sensor, TD-DFT could be used to predict how modifications to the bipyridine core would shift the emission wavelength or enhance the quantum yield. By systematically changing substituents in silico, researchers can prioritize the most promising candidates for synthesis, saving significant time and resources. nih.gov This computational pre-screening is a cornerstone of modern materials and drug discovery.

Applications in Advanced Materials and Chemical Systems Research

Catalysis and Photocatalysis

Bipyridine compounds are frequently used as ligands in metal-organic catalysts due to their strong coordination with metal centers. The electronic properties of these ligands can be tuned by substituents, influencing the catalytic activity. However, no studies were identified that have synthesized or tested catalysts derived from 5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde.

There are no published reports on the synthesis or characterization of metal-organic catalysts featuring the this compound ligand.

The fields of CO2 reduction and water oxidation heavily rely on photocatalysts, often composed of metal complexes with bipyridine-based ligands. The specific application or potential efficacy of catalysts derived from this compound in these processes has not been explored in the available scientific literature.

Chemical Sensing and Chemodosimeters

The fluorescence and coordination properties of bipyridine derivatives make them promising candidates for chemical sensors. The introduction of a fluorine atom and a carbaldehyde group could theoretically influence the photophysical response upon ion binding.

No research has been published on the use of this compound as a fluorometric probe for the detection of metal ions.

Coordination polymers with bipyridine units are designed for various sensing applications. However, there is no information available on the design or synthesis of responsive coordination polymers using this compound as a building block.

Optoelectronic Materials

The optoelectronic properties of bipyridine-containing materials are of significant interest. The specific electronic and photophysical characteristics of this compound and its potential in optoelectronic materials have not been documented.

Ligands for Organic Light-Emitting Diodes (OLEDs)

While no studies specifically report the use of this compound in OLEDs, ligands based on fluorinated bipyridines are crucial in the design of highly efficient phosphorescent emitters, particularly for iridium(III) complexes. acs.org The aldehyde group on the compound would typically be converted to another functional group to serve as a ligand in a stable OLED complex.

The fluorine atom can significantly influence the properties of the resulting organometallic complex in several ways:

Tuning Emission Color: Fluorination can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the ligand. This modification can lead to a blue-shift in the emission color of the final iridium complex, which is critical for developing efficient deep-blue and white OLEDs. acs.org

The general strategy involves reacting a functionalized bipyridine with an iridium salt to form a complex that can be used as a dopant in the emissive layer of an OLED. acs.org

Components in Dye-Sensitized Solar Cells (DSSCs)

In the field of DSSCs, photosensitizers are critical for light absorption and electron injection. Organic dyes and organometallic complexes often feature a Donor-π-bridge-Acceptor (D-π-A) architecture. Bipyridine units are frequently used as part of the ligand structure in ruthenium(II) and copper(I) based sensitizers, or as part of the π-bridge in metal-free organic dyes. nih.govacs.orgnih.gov

The compound this compound could serve as a precursor to such components, with the following potential advantages conferred by its structure:

Versatile Synthesis: The carbaldehyde group is a versatile chemical handle that can be used to build larger, more complex dye structures through reactions like Knoevenagel condensation, allowing for the attachment of anchoring groups (like cyanoacrylic acid) or donor moieties.

Although this specific compound has not been documented in a finished DSSC device, the principles of molecular engineering in this field strongly support the use of fluorinated bipyridine intermediates. nih.govrsc.org

Energy Storage Systems

The development of scalable and safe energy storage is a global priority. Redox flow batteries (RFBs) represent a promising technology for grid-scale applications, and organic redox-active materials are being explored as alternatives to traditional metal-based systems. digitellinc.com

Redox-Active Materials in Flow Batteries

Bipyridine derivatives have been theoretically and experimentally investigated as potential redox-active materials ("redoxmers") for non-aqueous RFBs. rsc.orgchemrxiv.org The rationale for exploring a compound like this compound in this context is based on the following:

Increased Redox Potential: The incorporation of electron-withdrawing groups, such as fluorine, onto an aromatic core is a known strategy to increase the redox potential of a molecule. digitellinc.comrsc.orgiu.edu This is highly desirable for developing high-voltage catholytes, which can lead to RFBs with higher energy density.

Improved Stability: Fluorination can also enhance the kinetic stability of the charged redoxmer species, depressing decomposition reactions and leading to longer cycle life. digitellinc.comiu.edu Studies on other organic molecules, such as dialkoxybenzenes, have shown that fluorination can simultaneously improve both redox potential and stability—a key goal in redoxmer design. iu.edu

While research has focused on other fluorinated molecules and bipyridine complexes, the fundamental properties of this compound make it a candidate for future exploration in this area. researchgate.net

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent forces. Bipyridine units are exceptional building blocks in this field due to their ability to chelate metal ions and participate in self-assembly processes.

Construction of Metal-Organic Frameworks (MOFs) and Cages

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Bipyridine-based ligands are widely used to create robust and functional MOFs. mdpi.comacs.orgrsc.org For this compound to be used as a primary linker, its aldehyde group would need to be oxidized to a carboxylate group, creating a fluorinated bipyridine dicarboxylic acid. Such a ligand could offer:

Functionalized Pores: The bipyridine nitrogen atoms can remain uncoordinated or "open," providing active sites within the MOF for post-synthetic modification or for catalysis. rsc.org

Tuned Properties: The fluorine atom can modify the electronic environment and hydrophobicity of the pores, potentially enhancing selectivity in gas separation or sensing applications.

The general synthesis of bipyridine-based MOFs involves combining the ligand with a metal salt under solvothermal conditions. mdpi.comacs.org

Chiral Recognition Applications

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is critical in pharmaceuticals and chemical synthesis. Bipyridine-containing polymers and molecules have been designed for this purpose. acs.org The presence of fluorine can also play a direct role in the discrimination process.

The potential utility of this compound in this area would likely involve its incorporation into a larger chiral structure, where it could contribute in two main ways:

Structural Rigidity: The rotational barrier between the two pyridine (B92270) rings in a bipyridine unit can help fix the conformation of a polymer backbone, leading to the formation of stable, chiral higher-order structures like helices. acs.org

Intermolecular Interactions: The fluorine atom can participate in specific, weak intermolecular interactions, such as C-H···F hydrogen bonds. The subtle differences in these interactions between diastereomeric complexes can be the basis for chiral recognition. rsc.orgresearchgate.net Studies have shown that the presence and position of a fluorine atom on an aromatic ring can significantly influence the geometry and stability of such complexes, enabling chiral discrimination. rsc.orgresearchgate.net

Advanced Organic Synthesis Building Blocks

The strategic incorporation of fluorine atoms and the bipyridine scaffold into a single molecular entity endows this compound with a unique reactivity profile, positioning it as a valuable building block in advanced organic synthesis. The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, while the fluoro-substituted bipyridine core offers opportunities for the construction of complex molecular architectures with potential applications in materials science and medicinal chemistry.

Precursors for Complex Heterocyclic Structures

The aldehyde group on the this compound moiety is a key functional group that allows for its use as a precursor in the synthesis of a variety of complex fused heterocyclic systems. The reactivity of the aldehyde, coupled with the inherent electronic properties of the fluoro-bipyridine backbone, can be exploited in cyclization and condensation reactions to construct novel polycyclic aromatic compounds.

While specific examples involving this compound are not extensively documented in publicly available literature, the reactivity of analogous pyridine and pyrazole (B372694) carbaldehydes provides a strong basis for its potential applications. For instance, pyrazole-4-carbaldehydes are known to react with various methylene-active compounds to yield fused pyrazolo[3,4-b]pyridines. semanticscholar.org By analogy, this compound could potentially undergo similar condensation reactions.

A plausible synthetic route towards a fused heterocyclic system could involve the reaction of this compound with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, followed by an intramolecular cyclization. The presence of the fluorine atom could influence the electronic density of the pyridine ring system, potentially affecting the regioselectivity and rate of the cyclization step.

Table 1: Representative Analogue Reactions for Fused Heterocycle Synthesis

Aldehyde PrecursorReagent(s)Resulting HeterocycleReference
5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehydeTerminal alkynes, tert-butylaminePyrazolo[4,3-c]pyridines nih.gov
5-Amino-1H-pyrazole-4-carbaldehydeDiethyl malonatePyrazolo[3,4-b]pyridine derivatives semanticscholar.org
2-AminopyridineEthyl 2-chloroacetoacetateImidazo[1,2-a]pyridine derivatives nih.gov

Furthermore, the synthesis of pyrido-fused heterocycles is a significant area of research. ias.ac.in The strategic placement of the aldehyde group in this compound makes it an attractive starting material for building such fused systems.

Reagents in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, one-pot operation. nih.gov The aldehyde functionality of this compound makes it a prime candidate for participation in various MCRs, leading to the rapid generation of diverse molecular scaffolds.

The reactivity of aldehydes in MCRs is well-established, with numerous named reactions such as the Hantzsch pyridine synthesis, Biginelli reaction, and Ugi reaction utilizing aldehydes as key components. acsgcipr.orgacs.org While direct participation of this compound in these specific MCRs has not been detailed, the known reactivity of other pyridine and aromatic aldehydes suggests its potential.

For example, the Hantzsch-type synthesis of pyridines often involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source. acsgcipr.org this compound could serve as the aldehyde component in such a reaction, leading to the formation of highly substituted pyridine derivatives bearing a fluoro-bipyridine moiety. The electronic nature of the fluoro-bipyridine substituent would likely influence the reaction outcome and the properties of the resulting products.

A recent study on the one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate with ethyl cyanoacetate, acetophenone (B1666503) derivatives, and ammonium (B1175870) acetate (B1210297) highlights the utility of aromatic aldehydes in generating novel pyridine derivatives. acs.org This provides a template for how this compound could be employed in similar MCRs.

Table 2: Representative Multi-Component Reactions Involving Aldehydes

Reaction TypeAldehyde ComponentOther ComponentsProduct TypeReference
Four-component reactionp-Formylphenyl-4-toluenesulfonateEthyl cyanoacetate, Acetophenone derivatives, Ammonium acetateSubstituted Pyridines acs.org
Sonogashira-type MCR5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehydeTerminal alkynes, tert-butylaminePyrazolo[4,3-c]pyridines nih.gov
Three-component reactionBenzaldehydeMeldrum's acid, 6-AminouracilPyrido[2,3-d]pyrimidines nih.gov

The development of novel MCRs utilizing functionalized building blocks like this compound is an active area of research, driven by the demand for efficient and diversity-oriented synthetic strategies. nih.gov The unique combination of a reactive aldehyde and a fluoro-bipyridine core makes this compound a promising reagent for the discovery of new and valuable chemical transformations.

Q & A

Basic: What synthetic routes are recommended for preparing 5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde, and how can reaction yields be optimized?

Answer:
The synthesis of bipyridine derivatives often employs cross-coupling strategies. For this compound:

  • Negishi Coupling : Utilize halogenated pyridine precursors (e.g., 5-fluoro-2-bromopyridine) with organozinc reagents under palladium catalysis. This method offers high yields (70–90%) and tolerates functional groups like aldehydes .
  • Palladium-Catalyzed C–H Functionalization : Direct coupling at the β-position of heterocycles (e.g., thiophenes) with aryl halides can introduce fluorinated bipyridine scaffolds. Optimize by adjusting catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) and solvent polarity (DMF or THF) .
  • Yield Optimization : Pre-activate substrates via boronation or iodination to enhance coupling efficiency. Monitor intermediates via TLC or HPLC to minimize side reactions.

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives of this compound?

Answer:

  • Substituent Variation : Systematically modify the fluoropyridine ring (e.g., replace F with Cl, Br) and the aldehyde group (e.g., reduce to alcohol or oxidize to carboxylic acid). Compare binding affinity in receptor assays (e.g., mGluR5 antagonism, as seen in MTEP analogs) .
  • In Vitro/In Vivo Correlation : Use radioligand displacement assays (e.g., IC₅₀ measurements) for receptor affinity, followed by behavioral models (e.g., fear-potentiated startle in rodents) to assess efficacy. Ensure pharmacokinetic profiling (e.g., BBB permeability) aligns with structural modifications .
  • Data Interpretation : Apply multivariate analysis to identify critical substituents (e.g., electronegativity of halogens) influencing bioactivity. Cross-validate with computational docking studies.

Basic: What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Answer:

  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (e.g., [M+H]⁺ at m/z 235.1136, as in thiophene-carbaldehyde analogs) .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation acceptable, as in quinoxaline derivatives) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to assign protons adjacent to fluorine (e.g., deshielding effects at δ 8.5–9.0 ppm) and confirm aldehyde resonance (δ ~10 ppm).
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions in crystal structures for definitive confirmation .

Advanced: How can researchers resolve contradictions in reactivity data between different synthetic methods for fluorinated bipyridines?

Answer:

  • Comparative Reaction Screening : Test conflicting methods (e.g., Negishi vs. Suzuki coupling) under identical conditions (solvent, temperature, catalyst). For example, palladium catalysts may favor aryl-zinc intermediates over boronic acids in polar solvents .
  • Mechanistic Probes : Use deuterium labeling or kinetic isotope effects to identify rate-limiting steps. For example, C–H activation vs. oxidative addition in Pd-catalyzed reactions.
  • Side-Product Analysis : Characterize by-products (e.g., homocoupling) via GC-MS or HPLC to pinpoint inefficiencies. Adjust stoichiometry or ligand choice (e.g., XPhos for bulky substrates) .

Basic: What functionalization strategies are effective for modifying the aldehyde group in this compound?

Answer:

  • Condensation Reactions : React with hydrazines to form hydrazones or with amines for Schiff bases. Use anhydrous conditions and acid catalysis (e.g., acetic acid) .
  • Reduction : Convert the aldehyde to a hydroxymethyl group using NaBH₄ or LiAlH₄. Monitor via IR spectroscopy (loss of C=O stretch at ~1700 cm⁻¹) .
  • Oxidation : Transform to carboxylic acid using KMnO₄ or Ag₂O. Validate via titration or ¹³C NMR (δ ~170 ppm for COOH) .

Advanced: What mechanistic insights guide the optimization of cross-coupling reactions in bipyridine synthesis?

Answer:

  • Catalyst Selection : Pd(0) complexes (e.g., Pd(PPh₃)₄) favor oxidative addition with aryl halides, while Pd(II) precursors (e.g., Pd(OAc)₂) excel in C–H activation. Use chelating ligands (e.g., dppf) to stabilize intermediates .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance ion pairing in Negishi coupling, while non-polar solvents (toluene) improve selectivity in Stille reactions.
  • Transmetallation Kinetics : Zincate intermediates in Negishi coupling require precise stoichiometry (1:1 Zn:Ar ratio) to avoid dimerization. Monitor via in situ IR spectroscopy .

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